molecular formula C6H14ClNO2 B562699 Ethyl 2-Amino-2-methyl-1-propionate-d6 Hydrochloride CAS No. 1189862-01-8

Ethyl 2-Amino-2-methyl-1-propionate-d6 Hydrochloride

Cat. No.: B562699
CAS No.: 1189862-01-8
M. Wt: 173.67
InChI Key: YREPHXXOTHNLEV-HVTBMTIBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-Amino-2-methyl-1-propionate-d6 Hydrochloride is a labeled amino acid derivative used in pharmaceutical compositions . It has a CAS Number of 1189862-01-8 and a molecular formula of C6H8D6ClNO2 .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the formula C6H8D6ClNO2 . The InChI representation is InChI=1S/C6H13NO2.ClH/c1-4-9-5(8)6(2,3)7;/h4,7H2,1-3H3;1H/i2D3,3D3; .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 173.67 . It appears as an off-white to pale-yellow solid . It’s soluble in methanol and has a melting point of 151-153°C .

Scientific Research Applications

Genotoxicity and Molecular Mechanisms

Research on compounds like 1-Ethyl-1-nitrosourea (ENU) offers insights into the genotoxicity and molecular mechanisms of ethylating agents. ENU is known for its potent mutagenic effects across various systems, indicating the significance of studying ethylation mechanisms and potential genetic impacts of related compounds (Shibuya & Morimoto, 1993).

Ethylene and Plant Biology

The role of ethylene and its precursors in plant biology is another area of extensive research. Studies on 1-aminocyclopropane-1-carboxylic acid (ACC), a precursor to ethylene, have revealed its multifaceted roles beyond just serving as a precursor, such as its involvement in signaling mechanisms independent of ethylene. This highlights the potential research interest in analogs and derivatives of ethylene-related compounds (Van de Poel & Van Der Straeten, 2014).

Biodegradation and Environmental Impact

The biodegradation and environmental fate of compounds like ethyl tert-butyl ether (ETBE) provide a model for understanding how ethylated compounds interact with ecosystems. These studies focus on microbial degradation pathways and the impact of such substances on soil and groundwater, offering a framework for investigating similar compounds' environmental behaviors (Thornton et al., 2020).

Safety and Hazards

For safety and hazards, it’s important to note that Ethyl 2-Amino-2-methyl-1-propionate-d6 Hydrochloride is intended for research use only and not for diagnostic or therapeutic use . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Future Directions

As for future directions, Ethyl 2-Amino-2-methyl-1-propionate-d6 Hydrochloride, being a labeled amino acid derivative, will likely continue to be used in proteomics research . Its use in other areas of research will depend on the evolving needs of the scientific community.

Properties

IUPAC Name

ethyl 2-amino-3,3,3-trideuterio-2-(trideuteriomethyl)propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c1-4-9-5(8)6(2,3)7;/h4,7H2,1-3H3;1H/i2D3,3D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YREPHXXOTHNLEV-HVTBMTIBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C(=O)OCC)(C([2H])([2H])[2H])N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30675886
Record name Ethyl 2-(~2~H_3_)methyl(3,3,3-~2~H_3_)alaninate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189862-01-8
Record name Ethyl 2-(~2~H_3_)methyl(3,3,3-~2~H_3_)alaninate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A stirred suspension of 2-amino-2-methylpropanoic acid (165 g) in ethanol at 0° C. was saturated with hydrogen chloride gas. The mixture was heated at reflux for 4 hours and the solvent was evaporated under reduced pressure to give ethyl 2-amino-2-methylpropanoate hydrochloride as a white solid. Sodium carbonate (100 g) was slowly added to a suspension of the solid in water followed by 40% aqueous formaldehyde solution (150 g) and the suspension was stirred for 3 hours. The mixture was extracted with ether, the organic solution was washed with water, dried (magnesium sulphate) and solvent evaporated under reduced pressure to give ethyl 2-(N-methyleneamino)-2-methylpropanoate (137.8 g) in equilibrium with its trimer 1,3,5-tri(1-ethoxycarbonyl-1-methylethyl)hexahydrotriazine as a colourless oil, IR (liquid film) 2980(s), 1725(vs), 1250(s), 1140(vs).
Quantity
165 g
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reactant
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0 (± 1) mol
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

This was synthesised according to Standard Procedure 1, using 2-amino-isobutyric acid (5.102 g, 48.49 mmol) with thionyl chloride (11.772 g, 98.95 mmol, 7.2 mL) and anhydrous ethanol (29 mL). The product was isolated as a white solid (7.159 g, yield 86.3%).
Quantity
5.102 g
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reactant
Reaction Step One
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7.2 mL
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reactant
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29 mL
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reactant
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Yield
86.3%

Synthesis routes and methods III

Procedure details

Ethanol (400 L) was added to 2-aminoisobutyric acid (22.0 Kg). Thienyl chloride (30 Kg) was added to the mixture, maintaining the temperature at 5.40° C. The mixture was heated to reflux and stirred for a period of 4 to 6 hours. The reaction mixture was cooled to 5.40° C. The contents were distilled under atmospheric pressure to a residual volume of approximately 100 L.
Quantity
30 kg
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22 kg
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reactant
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400 L
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Ethanol (395 L) was added to 2-aminoisobutyric acid (79 Kg) and the mixture stirred at 20° C. Thionyl chloride (91.2 Kg) was added, maintaining the temperature at 540° C. The mixture was heated to reflux and stirred for 6 hours. The contents were distilled under atmospheric pressure to a residual volume of approximately 200 L over a period of 14 hours. The mixture was cooled to 45-50° C. and methyl tert-butyl ether (395 L) was added. The mixture was cooled to 0-5° C. and stirred for 1 hour. Material was isolated by filtration and washed with methyl tert-butyl ether (160 L) pre-cooled to 0-5° C., then dried in vacuo at 30-40° C. to give ethyl-2-aminoisobutyrate hydrochloride (105.5 Kg) with 86.2% purity in 71% yield (based on active).
Quantity
91.2 kg
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reactant
Reaction Step One
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79 kg
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reactant
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395 L
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reactant
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